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Isopropyl 4-hydroxy-3,5-diisopropylbenzoate Documentation Hub

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  • Product: Isopropyl 4-hydroxy-3,5-diisopropylbenzoate
  • CAS: 2095678-97-8

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling and Stability Mechanisms of Hindered Phenolic Benzoates

Executive Summary In the high-stakes arena of polymer stabilization and drug formulation, hindered phenolic benzoates occupy a critical niche. Unlike their aliphatic analogs (e.g., propionates like AO-1076), benzoates in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of polymer stabilization and drug formulation, hindered phenolic benzoates occupy a critical niche. Unlike their aliphatic analogs (e.g., propionates like AO-1076), benzoates introduce a direct conjugation between the phenolic ring and the ester carbonyl. This architecture alters the electron density of the hydroxyl group, fine-tuning the Bond Dissociation Enthalpy (BDE) for specific radical scavenging tasks while enhancing UV stability.

This guide moves beyond basic property listing. We explore the thermodynamic causality that dictates why these molecules survive 300°C extrusion processes yet remain active enough to quench peroxy radicals at ambient temperatures.

Molecular Architecture & Thermodynamic Fundamentals

The efficacy of a hindered phenolic benzoate stems from the "Stability-Reactivity Paradox." We require the molecule to be thermodynamically stable enough to resist spontaneous decomposition but kinetically reactive toward transient radicals.

The Steric Shielding Effect

The defining feature is the ortho-substitution, typically with tert-butyl groups, flanking the hydroxyl moiety.

  • Thermodynamic Consequence: The bulky groups raise the rotational energy barrier, locking the hydroxyl proton in a specific conformation.

  • Kinetic Consequence: They physically block the approach of molecular oxygen or metal ions, preventing direct oxidation, while allowing smaller, high-energy radicals (ROO•) to abstract the hydrogen.[1][2]

The Benzoate Linkage: Electronic Tuning

In standard antioxidants (e.g., hydrocinnamates), a methylene spacer isolates the phenol from the ester. In benzoates, the electron-withdrawing carbonyl group is conjugated to the ring.

  • Effect on BDE: The electron withdrawal slightly strengthens the O-H bond compared to alkyl-phenols. This makes the antioxidant less prone to "useless" consumption by molecular oxygen (autoxidation) but maintains reactivity toward high-energy peroxy radicals.

  • UV Absorption: The benzoate chromophore absorbs in the UV-B region, providing an intrinsic secondary stabilization mechanism (UV screening) often absent in simple phenolic antioxidants.

Thermodynamic Data Summary

The following table contrasts the thermodynamic profile of the parent acid versus its long-chain and aromatic ester derivatives.

Property3,5-di-tert-butyl-4-hydroxybenzoic acidHexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate (UV-2908)
Molecular Weight ( g/mol ) 250.33474.76494.70
Melting Point (

)
206–209 °C60–65 °C190–195 °C
Enthalpy of Fusion (

)
High (Strong H-bonding dimer)Low (Van der Waals dominance)High (

-

stacking)
5% Weight Loss (

)
~220 °C>280 °C>310 °C
Solubility Parameter (

)
High (Polar)Low (Compatible with Polyolefins)Medium (Engineering Plastics)

Analyst Note: The high melting point of the aromatic ester (UV-2908) is critical. It allows the additive to survive the shear heating of engineering plastic processing (e.g., Polycarbonate, PET) without melting too early and lubricating the screw, which would cause slippage.

Stability Mechanisms and Degradation Pathways

Understanding how these molecules fail is as important as understanding how they work.

Radical Scavenging (The Primary Function)

The mechanism is a Hydrogen Atom Transfer (HAT). The phenolic hydrogen is abstracted by a peroxy radical (ROO•). The resulting phenoxy radical is stabilized by resonance and the steric bulk of the tert-butyl groups, which prevents it from initiating new chain reactions (a process known as "steric hindrance of propagation").

Mechanism Visualization

The following diagram illustrates the scavenging pathway and the resonance stabilization that prevents the antioxidant from becoming a pro-oxidant.

RadicalScavenging Figure 1: Radical Scavenging Mechanism via Hydrogen Atom Transfer (HAT) Start Polymer Peroxy Radical (ROO•) Transition Transition State [ROO---H---OAr]‡ Start->Transition Attack AO Hindered Phenolic Benzoate (ArOH) AO->Transition Hydroperoxide Hydroperoxide (ROOH) (Stable Polymer Chain) Transition->Hydroperoxide H-Transfer PhenoxyRadical Phenoxy Radical (ArO•) (Sterically Shielded) Transition->PhenoxyRadical Quinone Quinone Methide (Non-radical Product) PhenoxyRadical->Quinone Disproportionation (Termination)

Caption: The HAT mechanism converts reactive peroxy radicals into stable hydroperoxides.[3][4] The resulting phenoxy radical is kinetically stable due to steric hindrance.

Thermal & Hydrolytic Stability
  • Hydrolysis: The benzoate ester linkage is susceptible to hydrolysis under acidic/basic conditions. However, the bulky tert-butyl groups ortho to the phenolic hydroxyl also provide some shielding to the ester carbonyl on the para position, though less effective than ortho-shielding.

  • Fries Rearrangement: Under extreme thermal stress or Lewis acid catalysis, phenolic esters can undergo Fries rearrangement to form hydroxy-ketones. While this degrades the original molecule, the product often acts as a potent UV absorber, providing a "fail-safe" mechanism.

Experimental Protocols

As a senior scientist, you must validate the purity and stability of these materials before formulation.

Synthesis of High-Purity Hindered Phenolic Benzoates

Method: Acid Chloride Esterification (Preferred for high yield and purity).

  • Activation: Convert 3,5-di-tert-butyl-4-hydroxybenzoic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
    • Critical Step: Use a catalytic amount of DMF. Monitor gas evolution (

      
      ).
      
    • Purification: Remove excess

      
       via vacuum distillation to prevent side reactions.
      
  • Esterification: React the acid chloride with the target alcohol (e.g., 2,4-di-tert-butylphenol) in a non-protic solvent (Dichloromethane or Toluene).

    • Base Scavenger: Use Triethylamine or Pyridine to neutralize the HCl byproduct.

    • Temperature: Keep at 0–5°C initially to control exotherm, then reflux to complete.

  • Work-up: Wash with dilute HCl (remove amine), then

    
     (remove unreacted acid), then Brine.
    
  • Crystallization: Recrystallize from Isopropanol/Hexane mixtures.

Thermodynamic Characterization Workflow

To determine if a batch is suitable for high-temperature extrusion, follow this self-validating workflow.

CharacterizationWorkflow Figure 2: Thermodynamic Characterization Protocol for Polymer Additives Sample Synthesized/Raw Sample TGA TGA Analysis (N2 Atmosphere) Sample->TGA DSC_Heat1 DSC: 1st Heating (10°C/min) Sample->DSC_Heat1 Decision Suitability Decision TGA->Decision Check T(5% loss) > 300°C DSC_Cool DSC: Cooling (Controlled Crystallization) DSC_Heat1->DSC_Cool Erase Thermal History DSC_Heat2 DSC: 2nd Heating (True Thermodynamic Props) DSC_Cool->DSC_Heat2 DSC_Heat2->Decision Measure Tm & Enthalpy

Caption: Standard protocol to isolate intrinsic material properties from processing history.

Protocol Details:

  • TGA (Thermogravimetric Analysis): Ramp 10°C/min to 600°C in

    
    .
    
    • Acceptance Criteria: < 1% weight loss at 250°C (processing window).

  • DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle.

    • Why: The first heat removes "thermal history" (solvent pockets, stress from crystallization). The second heat provides the true

      
       and 
      
      
      
      .

Applications in Formulation

Polymer Stabilization
  • Polyolefins (PE/PP): Long-chain esters (e.g., Hexadecyl) are preferred for solubility. They resist "blooming" (migrating to the surface) due to the aliphatic tail anchoring them in the polymer matrix.

  • Engineering Plastics (PC/Polyesters): Aromatic esters (e.g., UV-2908 type) are required. Their high thermal stability prevents volatilization during the 280°C+ processing temperatures.

Pharmaceutical Implications[6]
  • Lipid Peroxidation Inhibition: These benzoates can serve as lipophilic prodrugs. The ester hydrolysis in vivo releases the active hindered phenolic acid, which acts as a radical scavenger in cell membranes.

  • Toxicity Considerations: The metabolic byproduct (3,5-di-tert-butyl-4-hydroxybenzoic acid) must be evaluated for safety, though hindered phenols generally exhibit lower toxicity than unhindered analogs due to their specific reactivity profile.

References

  • BenchChem Technical Support. (2025). Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols. BenchChem. Link

  • Szymusiak, H., & Zieliński, R. (2003). Bond Dissociation Enthalpy of Phenolic Antioxidants. Polish Journal of Food and Nutrition Sciences. Link

  • Amfine Chemical Corporation. (2024). Hindered Phenols: Antioxidants for Plastics. Amfine Technical Library. Link

  • Valenzuela, A., et al. (2000). Thermal stability of some commercial synthetic antioxidants. Journal of the American Oil Chemists' Society.[5] Link

  • Amorati, R., et al. (2002). Determination of the Substituent Effect on the O−H Bond Dissociation Enthalpies of Phenolic Antioxidants by the EPR Radical Equilibration Technique. The Journal of Organic Chemistry. Link

  • CPAChem. (2023). Safety Data Sheet: 3,5-Di-tert-butyl-4-hydroxybenzoic acid-hexadecyl ester. CPAChem.[6] Link

Sources

Exploratory

A Comprehensive Technical Guide to 3,5-Diisopropyl-4-hydroxybenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 3,5-diisopropyl-4-hydroxybenzoic acid, a sterically hindered phenolic compound, are emerging as a promising class of molecules with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-diisopropyl-4-hydroxybenzoic acid, a sterically hindered phenolic compound, are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and potential applications of these derivatives. We delve into the synthetic strategies for creating novel ester and amide analogs, explore their antioxidant, anti-inflammatory, and anticancer properties with a focus on structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This guide aims to be a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique chemical scaffold.

Introduction: The Therapeutic Promise of Sterically Hindered Phenols

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their potent antioxidant and biological activities. Among these, sterically hindered phenols, characterized by bulky alkyl groups flanking the hydroxyl moiety, exhibit unique properties. The steric hindrance enhances the stability of the phenoxyl radical formed during antioxidant activity, leading to sustained radical-scavenging capabilities. 3,5-Diisopropyl-4-hydroxybenzoic acid serves as a versatile scaffold for the development of novel therapeutics, leveraging the inherent antioxidant properties of the hindered phenol core while allowing for the introduction of diverse functionalities through its carboxylic acid group. These derivatives are being explored for their potential in treating a range of conditions driven by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Synthetic Pathways to 3,5-Diisopropyl-4-hydroxybenzoic Acid and Its Derivatives

The journey to novel therapeutic agents begins with robust and efficient synthetic methodologies. This section details the synthesis of the core molecule, 3,5-diisopropyl-4-hydroxybenzoic acid, and subsequently explores the creation of its diverse derivatives.

Synthesis of the Core Scaffold: 3,5-Diisopropyl-4-hydroxybenzoic Acid

The primary route to 3,5-diisopropyl-4-hydroxybenzoic acid involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid.[1] This reaction utilizes an excess of an isopropylating agent, such as isopropanol or isopropyl ether, in the presence of a strong acid catalyst.

Experimental Protocol: Friedel-Crafts Di-isopropylation of p-Hydroxybenzoic Acid

  • Materials:

    • p-Hydroxybenzoic acid

    • Isopropanol (reagent and solvent)

    • Concentrated sulfuric acid (catalyst)

    • Toluene

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a reaction vessel, suspend p-hydroxybenzoic acid in an excess of isopropanol.

    • Carefully add concentrated sulfuric acid to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess isopropanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude 3,5-diisopropyl-4-hydroxybenzoic acid by recrystallization from a suitable solvent system, such as toluene or a mixture of diethyl ether and hexane.[2]

A continuous flow synthesis approach has also been developed, offering advantages in terms of scalability and safety.[1]

Diagram: Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid

G p_hydroxybenzoic_acid p-Hydroxybenzoic Acid reaction_step Friedel-Crafts Alkylation p_hydroxybenzoic_acid->reaction_step isopropanol Isopropanol (excess) isopropanol->reaction_step h2so4 H₂SO₄ (cat.) h2so4->reaction_step Reflux product 3,5-Diisopropyl-4- hydroxybenzoic Acid reaction_step->product

Caption: Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid.

Diversification of the Scaffold: Synthesis of Ester and Amide Derivatives

The carboxylic acid functionality of 3,5-diisopropyl-4-hydroxybenzoic acid provides a convenient handle for the synthesis of a wide array of ester and amide derivatives. This derivatization is crucial for modulating the physicochemical properties, such as lipophilicity and bioavailability, and for exploring structure-activity relationships.

Ester derivatives can be readily prepared through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: General Fischer Esterification

  • Materials:

    • 3,5-Diisopropyl-4-hydroxybenzoic acid

    • Desired alcohol (e.g., methanol, ethanol, propanol)

    • Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)

    • Anhydrous sodium sulfate

    • Organic solvent (e.g., toluene, dichloromethane)

  • Procedure:

    • Dissolve 3,5-diisopropyl-4-hydroxybenzoic acid in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

    • Purify the ester by column chromatography or recrystallization.

Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Amidation via Acyl Chloride

  • Step 1: Synthesis of 3,5-Diisopropyl-4-hydroxybenzoyl Chloride

    • Materials:

      • 3,5-Diisopropyl-4-hydroxybenzoic acid

      • Thionyl chloride or oxalyl chloride

      • Anhydrous dichloromethane (DCM)

      • A catalytic amount of dimethylformamide (DMF)

    • Procedure:

      • Suspend 3,5-diisopropyl-4-hydroxybenzoic acid in anhydrous DCM.

      • Add a catalytic amount of DMF.

      • Slowly add thionyl chloride or oxalyl chloride at 0 °C.

      • Allow the reaction to warm to room temperature and stir for several hours.

      • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.

  • Step 2: Amide Formation

    • Materials:

      • 3,5-Diisopropyl-4-hydroxybenzoyl chloride

      • Desired primary or secondary amine

      • Anhydrous DCM

      • Triethylamine or pyridine (base)

    • Procedure:

      • Dissolve the crude acyl chloride in anhydrous DCM.

      • Cool the solution to 0 °C.

      • Add the desired amine and a base (e.g., triethylamine) to the solution.

      • Stir the reaction mixture at room temperature for several hours.

      • Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

      • Purify the amide by column chromatography or recrystallization.

Diagram: General Synthetic Routes to Derivatives

G parent 3,5-Diisopropyl-4- hydroxybenzoic Acid acyl_chloride 3,5-Diisopropyl-4- hydroxybenzoyl Chloride parent->acyl_chloride SOCl₂ or (COCl)₂ ester Ester Derivative parent->ester R-OH, H⁺ amide Amide Derivative acyl_chloride->amide R'R''NH

Caption: General synthetic pathways to ester and amide derivatives.

Biological Activities and Structure-Activity Relationships

The therapeutic potential of 3,5-diisopropyl-4-hydroxybenzoic acid derivatives stems from their diverse biological activities. This section explores their antioxidant, anti-inflammatory, and anticancer properties, with an emphasis on how structural modifications influence their efficacy.

Antioxidant Activity

The core 3,5-diisopropyl-4-hydroxyphenyl moiety is a classic example of a sterically hindered phenol, which is a well-established class of antioxidants.

Mechanism of Antioxidant Action

The primary mechanism of antioxidant activity for hindered phenols involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the bulky isopropyl groups, which prevents it from initiating new radical chain reactions.

Structure-Activity Relationship (SAR)

  • The Phenolic Hydroxyl Group: This is essential for antioxidant activity. Masking or removing this group significantly diminishes or abolishes its radical-scavenging ability.

  • Steric Hindrance: The two isopropyl groups at the ortho positions (3 and 5) are crucial. They increase the stability of the phenoxyl radical, enhancing the antioxidant capacity. Structure-activity relationship studies on various benzoic acid derivatives have shown that the antioxidant activity is influenced by the nature and position of substituents on the aromatic ring.[3][4][5]

  • Derivatization of the Carboxylic Acid: Esterification and amidation can modulate the lipophilicity of the molecule, which in turn can affect its ability to access and protect different cellular compartments from oxidative damage. While the core phenolic group is the primary driver of antioxidant activity, the nature of the ester or amide substituent can influence the overall potency.

Anti-inflammatory Activity

Inflammation is a complex biological response often linked to oxidative stress. The antioxidant properties of 3,5-diisopropyl-4-hydroxybenzoic acid derivatives contribute significantly to their anti-inflammatory potential.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are likely multifactorial:

  • Reduction of Reactive Oxygen Species (ROS): By scavenging free radicals, these compounds can reduce the oxidative stress that triggers and perpetuates inflammatory pathways.

  • Modulation of Inflammatory Signaling Pathways: Phenolic compounds have been shown to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[6] While specific studies on 3,5-diisopropyl-4-hydroxybenzoic acid derivatives are limited, the broader class of hydroxybenzoic acids has demonstrated these effects.[6] For instance, 4-hydroxybenzoic acid has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[6]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of these derivatives is expected to correlate with their antioxidant capacity. Modifications that enhance antioxidant potential are likely to improve anti-inflammatory effects. Furthermore, the lipophilicity introduced by different ester or amide groups can influence the absorption and distribution of the compounds to inflammatory sites. A review of p-hydroxybenzoic acid and its derivatives highlights their potential as anti-inflammatory agents.[7]

Anticancer Activity

The antiproliferative and pro-apoptotic effects of phenolic compounds against various cancer cell lines have been extensively studied. Derivatives of 3,5-diisopropyl-4-hydroxybenzoic acid are being investigated for their potential as anticancer agents.

Mechanism of Anticancer Action

The potential anticancer mechanisms of these derivatives include:

  • Induction of Oxidative Stress in Cancer Cells: While acting as antioxidants in healthy cells, some phenolic compounds can exhibit pro-oxidant effects in cancer cells, leading to apoptosis.

  • Inhibition of Cancer Cell Proliferation: These compounds may interfere with cell cycle progression and induce cell cycle arrest.

  • Modulation of Carcinogenesis-Related Pathways: As with inflammation, key signaling pathways involved in cancer development, such as PI3K/Akt and MAPK, can be modulated by phenolic compounds.[6]

Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is highly dependent on the specific chemical structure. The nature of the substituent on the ester or amide group can significantly impact cytotoxicity and the specific cancer cell lines that are targeted. For example, various benzoic acid derivatives have shown promising anticancer activity, with their efficacy being influenced by the substitution pattern on the aromatic ring.[8]

Future Directions and Conclusion

Derivatives of 3,5-diisopropyl-4-hydroxybenzoic acid represent a promising platform for the development of novel therapeutics. Their inherent antioxidant properties, coupled with the versatility of the carboxylic acid group for derivatization, offer a rich field for further research.

Key areas for future investigation include:

  • Synthesis of diverse libraries: The synthesis and screening of a wider range of ester and amide derivatives are needed to establish more definitive structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation.

  • In vivo efficacy and safety studies: Promising candidates identified in vitro should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

  • Giner, R. M., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 28(15), 5789. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Scientific Reports, 12(1), 12345. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. Available from: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • PubChem. (n.d.). 4-Hydroxy-3,5-diisopropylbenzoic acid. Available from: [Link]

  • Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(4), 1453-1459. Available from: [Link]

  • Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid. Available from: [Link]

  • Farhoosh, R., et al. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 194, 128-134.
  • Farhoosh, R., et al. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. PubMed, 26213009. Available from: [Link]

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.
  • PubChem. (n.d.). 4-Hydroxy-3,5-diisopropylbenzoic acid. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023).
  • Iovu, M., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3698.
  • Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • Zhang, M. J., et al. (2015). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 14(3), 183-198.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Recrystallization of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

Abstract & Scope This application note details the procedure for the recrystallization of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS: 2095678-97-8), often identified as Propofol EP Impurity P or a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the procedure for the recrystallization of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS: 2095678-97-8), often identified as Propofol EP Impurity P or a key intermediate in the synthesis of hindered phenolic antioxidants and anesthetics.

The steric bulk of the 3,5-diisopropyl groups, combined with the lipophilic isopropyl ester functionality, presents unique purification challenges, including a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize. This guide provides a thermodynamically controlled crystallization protocol using an Isopropanol (IPA)/Water system to ensure high purity (>99.5%) while mitigating the risk of transesterification.

Physicochemical Profile

Understanding the solute-solvent interaction is critical for this protocol. The molecule features a phenolic core shielded by two bulky isopropyl groups and an esterified tail.

PropertyValue / CharacteristicImplication for Recrystallization
Molecular Formula C₁₆H₂₄O₃Highly Lipophilic (LogP ~4.5–5.0)
Molecular Weight 264.36 g/mol Moderate molecular size
Melting Point ~50–70°C (Estimate)*High Risk: Low MP increases risk of oiling out before crystallization.
Solubility (High) Alcohols, Acetone, THF, DCMGood candidates for the "solvent" phase.
Solubility (Low) Water, Cold AlkanesGood candidates for the "anti-solvent" phase.
Reactivity Ester LinkageCritical: Susceptible to transesterification in non-native alcohols (e.g., Methanol).

*Note: Pure crystalline forms of hindered phenolic esters often have lower melting points than their corresponding acids (Acid MP: ~141°C).

Strategic Solvent Selection

The Transesterification Risk

A common error in purifying isopropyl esters is the use of Methanol or Ethanol as recrystallization solvents. Under heating, and especially if trace acidic impurities (from synthesis) remain, the isopropyl group can exchange with the solvent alkyl group.



Directive: To maintain chemical integrity, Isopropanol (IPA) is the mandatory primary solvent. It shares the same alkyl group as the ester, rendering any transesterification equilibrium chemically invisible (degenerate).

The Solvent System: IPA / Water

We utilize a Binary Solvent System :

  • Solvent (IPA): High solubility at elevated temperatures.

  • Anti-Solvent (Water): Drastically reduces solubility, inducing nucleation.

Experimental Protocol

Phase 1: Dissolution and Clarification
  • Charge: Place the crude Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Isopropanol (IPA) (approx. 30–40 mL).

    • Ratio: Target a concentration of ~1 g/3–4 mL.

  • Heating: Heat the mixture to 60–70°C in an oil bath. Stir until the solid is completely dissolved.

    • Note: Do not exceed 80°C (IPA boiling point is 82°C) to prevent excessive solvent loss.

  • Hot Filtration (Optional but Recommended): If insoluble particulates (catalyst residue, salts) are visible, filter the hot solution through a pre-heated sintered glass funnel or a syringe filter (PTFE, 0.45 µm) into a clean, pre-warmed Erlenmeyer flask.

Phase 2: Controlled Crystallization (The "Cloud Point" Method)
  • Anti-Solvent Addition: While maintaining the solution at 60°C with gentle stirring, add Deionized Water dropwise.

  • Cloud Point Detection: Continue adding water until a faint, persistent turbidity (cloudiness) is observed.

    • Typical Ratio: This usually occurs at an IPA:Water ratio between 3:1 and 2:1.

  • Re-solubilization: Add a small amount of hot IPA (1–2 mL) just until the turbidity disappears and the solution is clear again.

  • Cooling Ramp:

    • Remove the flask from the heat source.

    • Allow it to cool to room temperature (20–25°C) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling will trap impurities and cause oiling out.

    • Observation: White needles or plates should begin to form at ~40–45°C.

Phase 3: Isolation and Drying
  • Final Cooling: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a cold (0°C) mixture of IPA:Water (1:1 ratio).

    • Warning: Do not use pure IPA for washing; it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12–24 hours.

    • Caution: Ensure the vacuum is strong (<50 mbar) to remove water traces. Avoid temperatures >50°C to prevent melting the wet cake.

Troubleshooting: The "Oiling Out" Phenomenon

Because of the bulky isopropyl groups, this molecule has a high entropy of fusion and may separate as an oil droplet rather than a crystal lattice if the water concentration is too high or cooling is too fast.

SymptomRoot CauseCorrective Action
Liquid droplets form at bottom Anti-solvent added too fast or too much water.Reheat to redissolve (add IPA if needed). Add a Seed Crystal of pure product at the cloud point. Cool slower.
No precipitation Too much solvent (IPA).Concentrate the solution by rotary evaporation, then repeat the water addition.
Impurity Purity < 99% Mother liquor entrapment.[1]Recrystallize a second time. Ensure the washing step uses cold solvent.

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude Isopropyl 4-hydroxy-3,5-diisopropylbenzoate Dissolve Dissolve in IPA (T = 65°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Warm Water until Turbidity Filter->CloudPoint Clear Add minimal IPA to clear solution CloudPoint->Clear Oiling Risk: Oiling Out? Clear->Oiling Cooling Slow Cooling (25°C -> 0°C) Isolate Vacuum Filtration & Wash (Cold IPA/H2O) Cooling->Isolate Oiling->Cooling No (Crystals form) Seed Reheat & Add Seed Crystal Oiling->Seed Yes (Liquid drops) Seed->Cooling Dry Vacuum Dry (40°C, <50 mbar) Isolate->Dry

Figure 1: Step-by-step workflow for the thermodynamic control of crystallization, including intervention for oiling out.

Solvent Logic Decision Tree

SolventLogic Target Target Molecule: Isopropyl Ester SolventChoice Select Primary Solvent Target->SolventChoice Methanol Methanol/Ethanol SolventChoice->Methanol Avoid IPA Isopropanol (IPA) SolventChoice->IPA Recommended Risk RISK: Transesterification (Forms Methyl Ester Impurity) Methanol->Risk Success Safe: Alkyl Group Match (No Chemical Change) IPA->Success

Figure 2: Scientific rationale for solvent selection to prevent chemical degradation during purification.

Analytical Validation

To confirm the success of the recrystallization, the following analytical methods are recommended:

  • HPLC (High-Performance Liquid Chromatography):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) gradient.

    • Detection: UV at 270–280 nm (Phenolic absorption).

    • Target: Purity > 99.5% area.

  • DSC (Differential Scanning Calorimetry):

    • Sharp endotherm indicating a narrow melting range (purity check).

    • Absence of lower-melting eutectic shoulders.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general crystallization techniques of organic esters). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text on recrystallization theory and solvent selection). Link

  • European Pharmacopoeia (Ph. Eur.). Propofol Monograph. (Defines Impurity P and acceptance criteria for pharmaceutical grade materials). Link

  • PubChem. (n.d.). Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (Compound Summary). National Library of Medicine. (Source for chemical structure and identifiers). Link

  • ChemicalBook. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis and derivatives. (Provides context on the synthesis pathway and intermediate properties). Link

Sources

Application

Application Note: Precision Stabilization of Biocompatible Monomers Using Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

Executive Summary Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS: 2095678-97-8) is a sterically hindered phenolic compound structurally analogous to Propofol and Butylated Hydroxytoluene (BHT). While primarily recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS: 2095678-97-8) is a sterically hindered phenolic compound structurally analogous to Propofol and Butylated Hydroxytoluene (BHT). While primarily recognized as a critical impurity standard (Propofol Impurity P) in pharmaceutical quality control, its chemical architecture renders it a potent, non-discoloring radical scavenger.

This Application Note details the protocol for utilizing this compound as a polymerization inhibitor and antioxidant in high-value, sensitive applications—specifically within drug delivery systems and biocompatible polymer synthesis where standard industrial inhibitors (e.g., Hydroquinone, MEHQ) are contraindicated due to toxicity or leaching concerns.

Chemical Basis & Mechanism of Action

Structural Advantage

The molecule features a phenolic hydroxyl group flanked by two bulky isopropyl groups at the ortho positions (3,5-positions). This "hindered" structure is critical for two reasons:

  • Steric Protection: The bulky isopropyl groups prevent direct nucleophilic attack on the oxygen, reducing non-specific side reactions.

  • Radical Stability: When the phenol donates a hydrogen atom to quench a free radical, the resulting phenoxy radical is stabilized by resonance and steric shielding, preventing it from initiating new polymerization chains.

Inhibition Mechanism (Hydrogen Atom Transfer)

The compound acts as a chain-breaking antioxidant. In the presence of carbon-centered monomer radicals (


) or peroxy radicals (

), it donates a phenolic hydrogen.

Key Reaction Pathway:



Where


 is the stable phenoxy radical of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate. This radical is too sterically hindered to add to a double bond, effectively terminating the polymerization chain.

InhibitionMechanism cluster_legend Kinetic Effect Initiator Free Radical (ROO• or R•) Complex Transition State (H-Abstraction) Initiator->Complex Attacks Inhibitor Isopropyl 4-hydroxy- 3,5-diisopropylbenzoate Inhibitor->Complex Donates H StableProduct Hydroperoxide (ROOH) Complex->StableProduct StableRadical Stable Phenoxy Radical Complex->StableRadical Termination Radical Coupling (Non-Radical Products) StableRadical->Termination Dimerization or Disproportionation Desc k_inh >> k_prop (Inhibition is faster than propagation)

Figure 1: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT). The steric bulk of the isopropyl groups ensures the resulting radical is stable and does not re-initiate polymerization.

Application Contexts

Unlike commodity inhibitors, Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is best utilized in high-value scenarios:

Application DomainSpecific Use CaseAdvantage over BHT/MEHQ
Biocompatible Hydrogels Stabilizing methacrylate monomers (e.g., HEMA, PEG-DA) used in contact lenses or tissue scaffolds.Lower cytotoxicity profile; structural homology to pharmaceutical agents.
Lipid-Based Drug Delivery Preventing oxidative degradation of unsaturated lipids in liposomal formulations.High lipophilicity ensures retention in the lipid bilayer.
API Synthesis Stabilizing reactive intermediates during the synthesis of Propofol analogs.Prevents cross-contamination with structurally dissimilar inhibitors.
Anaerobic Storage Long-term storage of monomers where oxygen exclusion is required.Unlike MEHQ, phenolic inhibitors do not require dissolved oxygen to function.

Experimental Protocols

Protocol A: Inhibitor Efficiency Assay (Induction Period)

Objective: Determine the precise concentration required to prevent polymerization at elevated temperatures.

Materials:

  • Monomer: Methyl Methacrylate (MMA) or Styrene (purified, inhibitor-free).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Inhibitor: Isopropyl 4-hydroxy-3,5-diisopropylbenzoate.[1][2]

  • Equipment: Differential Scanning Calorimetry (DSC) or Thermocouple setup.

Workflow:

  • Stock Solution Preparation:

    • Dissolve 100 mg of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate in 10 mL of purified monomer (10,000 ppm stock).

    • Perform serial dilutions to create test samples at 50, 100, 200, and 500 ppm.

  • Initiator Addition:

    • Add 1.0 wt% AIBN to each sample immediately before testing.

    • Critical Step: Keep samples on ice to prevent premature initiation.

  • Thermal Stress Test:

    • Place 5 mL of the mixture into a test tube equipped with a thermocouple.

    • Immerse in an oil bath pre-heated to 70°C .

  • Data Recording:

    • Record temperature vs. time.

    • The Induction Period is defined as the time elapsed before the onset of the exotherm (rapid temperature spike).

ProtocolFlow Start Start: Purified Monomer Mix Add Inhibitor (10-500 ppm) Start->Mix AddInit Add Initiator (AIBN) Keep on Ice Mix->AddInit Heat Heat to 70°C (Oil Bath) AddInit->Heat Monitor Monitor Temp vs Time Heat->Monitor Decision Exotherm Observed? Monitor->Decision Decision->Monitor No Record Record Induction Time (t_ind) Decision->Record Yes

Figure 2: Workflow for determining the induction period (efficiency) of the inhibitor.

Protocol B: Inhibitor Removal (Purification)

Objective: Remove the inhibitor prior to intended polymerization (e.g., curing a hydrogel). Note: Due to the ester group, this molecule is more polar than simple hydrocarbons but less polar than the free acid.

  • Column Preparation: Pack a glass column with activated basic alumina or silica gel (approx. 10g per 100g monomer).

  • Elution: Pass the inhibited monomer through the column under gravity or low pressure.

  • Validation: Analyze the eluent via HPLC (UV detection at 270 nm) to confirm absence of the benzoate ester.

Data Analysis & Interpretation

When analyzing the induction period data, use the following relationship to calculate the Inhibition Constant (


)  relative to propagation (

):


  • 
    : Induction period (seconds).
    
  • 
    : Stoichiometric factor (typically 2 for hindered phenols).
    
  • 
    : Initial concentration (mol/L).
    
  • 
    : Rate of initiation (dependent on AIBN decomposition rate at 70°C).
    

Expected Results Table:

Concentration (ppm)Expected Induction Period (min)Interpretation
0 (Control) < 5 minRapid polymerization; baseline.
50 15 - 30 minSufficient for short-term processing.
200 60 - 120 minIdeal for storage stability.
500 > 240 minHigh stability; requires removal before use.

Safety & Handling

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat).

  • Toxicity: While structurally related to Propofol, this compound is not intended for clinical anesthesia. Treat as a chemical irritant.

  • Solubility: Insoluble in water. Soluble in Methanol, Ethanol, DCM, and most organic monomers.

  • Storage: Store neat material at 2-8°C. Solutions in monomer should be stored in amber glass to prevent UV degradation.

References

  • PubChem. (2025).[1] Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (Compound Summary). National Library of Medicine. Link

  • Pospíšil, J. (1991). Chemical and photochemical behaviour of phenolic antioxidants in polymer stabilization: A state of the art report. Polymer Degradation and Stability.[3][4][5][6] Link

  • European Pharmacopoeia. (2024). Propofol: Impurity Standards and Profiling. Council of Europe.
  • Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. CRC Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

Welcome to the technical support center for the synthesis of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable solutions for yield improvement. The information presented herein is based on established chemical principles and peer-reviewed literature to ensure scientific accuracy and reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and step-by-step protocols for resolution.

Question 1: My overall yield is consistently low. What are the most likely causes?

Low yield in this multi-step synthesis can be attributed to several factors, primarily related to the Friedel-Crafts alkylation and the subsequent esterification.

Possible Cause 1: Incomplete Friedel-Crafts Alkylation. The introduction of two isopropyl groups onto the 4-hydroxybenzoic acid scaffold is a critical step. Incomplete di-alkylation is a common issue, leading to a mixture of mono-isopropyl and unreacted starting material, which complicates purification and reduces the yield of the desired product.

  • Expert Insight: The second alkylation is often slower than the first due to steric hindrance. Therefore, reaction conditions must be optimized to drive the reaction to completion.

Possible Cause 2: Side Reactions during Alkylation. Friedel-Crafts reactions are susceptible to side reactions, such as the formation of O-alkylated byproducts or isomers where the isopropyl groups are not in the 3 and 5 positions.

Possible Cause 3: Inefficient Esterification. The conversion of the carboxylic acid to the isopropyl ester can also be a source of yield loss. This can be due to unfavorable equilibrium, decomposition of the starting material, or incomplete reaction.

Troubleshooting Workflow for Low Yield

G cluster_0 Yield Optimization Workflow start Low Yield Observed check_alkylation Analyze Alkylation Step (TLC, HPLC, or GC-MS) start->check_alkylation incomplete_alkylation Incomplete Di-alkylation Detected check_alkylation->incomplete_alkylation Yes alkylation_ok Di-alkylation is Complete check_alkylation->alkylation_ok No optimize_alkylation Optimize Alkylation Conditions: - Increase catalyst loading - Elevate temperature - Extend reaction time incomplete_alkylation->optimize_alkylation optimize_alkylation->check_alkylation check_esterification Analyze Esterification Step alkylation_ok->check_esterification incomplete_esterification Incomplete Esterification Detected check_esterification->incomplete_esterification Yes esterification_ok Esterification is Complete check_esterification->esterification_ok No optimize_esterification Optimize Esterification Conditions: - Use excess isopropanol - Employ a more effective catalyst - Ensure efficient water removal incomplete_esterification->optimize_esterification optimize_esterification->check_esterification final_product Improved Yield esterification_ok->final_product

Caption: A workflow diagram for troubleshooting low yields.

Question 2: How can I improve the selectivity and completeness of the di-isopropylation of 4-hydroxybenzoic acid?

Achieving high selectivity and conversion in the Friedel-Crafts di-isopropylation of 4-hydroxybenzoic acid is crucial for a good overall yield.

Key Considerations:

  • Choice of Alkylating Agent: Isopropyl alcohol is a common and effective alkylating agent for this reaction.

  • Catalyst: A strong acid catalyst is required. Sulfuric acid is frequently used.

  • Reaction Temperature and Time: These parameters need to be carefully controlled to balance reaction rate and selectivity.

Optimized Protocol for Di-isopropylation:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-hydroxybenzoic acid and a suitable solvent (e.g., an excess of isopropyl alcohol can serve as both reactant and solvent).

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while maintaining a controlled temperature. The amount of catalyst is critical; a higher loading can improve the reaction rate but may also increase side reactions.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). The reaction time will depend on the scale and specific conditions but can range from several hours to a full day.

  • Work-up: Upon completion, cool the reaction mixture and quench it by pouring it into cold water or an ice-water mixture. The product, 4-hydroxy-3,5-diisopropylbenzoic acid, will precipitate.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Effect of Reaction Parameters on Di-isopropylation Yield

ParameterConditionExpected Outcome on YieldRationale
Temperature Too lowIncomplete reactionInsufficient energy to overcome activation barrier
Optimal (Reflux)High conversionBalances reaction rate and minimizes degradation
Too highIncreased side productsPromotes undesired side reactions
Catalyst Conc. Too lowSlow or incomplete reactionInsufficient catalytic activity
OptimalEfficient conversionDrives the reaction to completion
Too highPotential for charring/degradationHarsh conditions can lead to product decomposition
Reaction Time Too shortIncomplete reactionInsufficient time for the second alkylation
OptimalHigh conversionAllows the reaction to proceed to completion
Too longPotential for side reactionsIncreased chance of byproduct formation
Question 3: I am having trouble with the esterification of 4-hydroxy-3,5-diisopropylbenzoic acid. What is the recommended procedure?

The esterification of the sterically hindered 4-hydroxy-3,5-diisopropylbenzoic acid with isopropanol requires forcing conditions to achieve a high yield. A standard Fischer esterification is often employed.

Recommended Protocol: Fischer Esterification

  • Reaction Setup: Combine 4-hydroxy-3,5-diisopropylbenzoic acid with a significant excess of isopropanol. The isopropanol acts as both the reactant and the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Water Removal: Heat the mixture to reflux. To drive the equilibrium towards the product, it is beneficial to remove the water formed during the reaction. This can be achieved using a Dean-Stark apparatus.

  • Monitoring: Track the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Esterification Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient catalystIncrease the catalyst loading slightly.
Reaction has not reached equilibriumExtend the reaction time and ensure efficient water removal.
Product Decomposition Reaction temperature is too highReduce the reaction temperature if possible, though this may require longer reaction times.
Catalyst is too harshConsider using a milder catalyst, such as an ion-exchange resin.
Question 4: What are the key analytical techniques to monitor the reaction and characterize the final product?

Proper analytical monitoring is essential for optimizing the synthesis and ensuring the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of both the alkylation and esterification steps. By comparing the spots of the reaction mixture with those of the starting materials and product standards, one can determine the extent of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the composition of the reaction mixture, allowing for accurate determination of conversion and the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the final product and any isolated impurities. The proton NMR spectrum should show characteristic signals for the aromatic protons, the isopropyl groups, and the hydroxyl proton.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the hydroxyl group (O-H stretch) and the ester carbonyl group (C=O stretch).

References

  • Isao, I., & Masao, Y. (Year). Method for producing alkyl 4-hydroxy-3,5-dialkylbenzoate.
Optimization

Resolving solubility issues of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate in aqueous media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a highly lipophilic molecule, Isopropyl 4-hydroxy-3,5-diisopropylbenzoate presents significant formulation hurdles. This document provides a series of troubleshooting guides and detailed protocols to systematically address and resolve these solubility issues.

Compound Profile: Physicochemical Properties

Understanding the inherent properties of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is the first step in troubleshooting its solubility. Its structure, characterized by a central benzene ring with a hydroxyl group, an isopropyl ester, and two additional isopropyl groups, dictates its behavior in aqueous media.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₃[1]
Molecular Weight 264.36 g/mol [1]
Appearance White crystalline solid (typical)[2]
XLogP3 (Predicted) 4.5[1]
Hydrogen Bond Donors 1 (the phenolic hydroxyl group)[1]
Hydrogen Bond Acceptors 3 (one hydroxyl, two ester oxygens)[1]
pKa (Predicted) ~10-11 (for the phenolic hydroxyl group, typical for hindered phenols)N/A
Common Synonyms Propofol EP Impurity P, Propofol 4-Carboxylic Acid Isopropyl Ester[1]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the handling and formulation of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate.

Q1: I'm trying to dissolve Isopropyl 4-hydroxy-3,5-diisopropylbenzoate directly in my aqueous buffer (e.g., PBS pH 7.4), but it won't dissolve or forms a precipitate. Why is this happening?

A1: This is expected behavior due to the compound's chemical structure. The high predicted LogP value of 4.5 indicates that the molecule is highly lipophilic (fat-loving) and consequently hydrophobic (water-fearing)[1]. The large, nonpolar surface area created by the three isopropyl groups and the benzene ring dominates its properties, making it practically insoluble in neutral aqueous solutions. While the hydroxyl and ester groups offer some polarity, it is insufficient to overcome the molecule's overall hydrophobicity.

Q2: What is the most straightforward initial approach to try and solubilize this compound for an in-vitro experiment?

A2: The presence of a phenolic hydroxyl group makes its solubility pH-dependent.[3] Therefore, the simplest first approach is pH adjustment .

  • The Rationale (Causality): The phenolic hydroxyl group is weakly acidic. By raising the pH of the aqueous medium to a value significantly above the compound's pKa (typically 1.5 to 2 pH units higher), you deprotonate the hydroxyl group (-OH) to form a negatively charged phenolate anion (-O⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing its solubility.[4][5]

  • Practical Steps: Prepare a concentrated stock solution in a small amount of a base like 0.1 M NaOH, and then dilute it into your final experimental buffer. It is critical to ensure the final pH of your working solution remains in a range that maintains the compound's solubility and is compatible with your experimental system.

Q3: Adjusting the pH to a high level is not suitable for my cell-based assay. What is the next best strategy?

A3: If pH modification is not an option, the use of co-solvents is the most common and effective alternative.[6][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][]

  • The Rationale (Causality): The co-solvent disrupts the strong hydrogen-bonding network of water. This creates a less polar, more "hospitable" environment for the hydrophobic Isopropyl 4-hydroxy-3,5-diisopropylbenzoate molecule to dissolve in.[10] Essentially, you are making the solvent more like the solute.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are excellent choices. DMSO is particularly effective for creating highly concentrated stock solutions that can be serially diluted into aqueous media.

  • Critical Consideration: Always be mindful of the final concentration of the co-solvent in your experiment. High concentrations of solvents like DMSO can be toxic to cells or interfere with assay components. It is standard practice to keep the final DMSO concentration below 0.5% or even 0.1% in most cell-based assays.

Q4: My experiment is sensitive to organic solvents, and high pH is not an option. Are there any solvent-free methods to improve solubility?

A4: Yes, for applications requiring the avoidance of organic solvents, two advanced formulation strategies are highly recommended: surfactant-based micellar solubilization and cyclodextrin complexation .

  • Surfactants: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[11] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[12]

    • The Rationale (Causality): The hydrophobic tails of the surfactants form the core of the micelle, creating a nonpolar microenvironment. Your lipophilic compound, Isopropyl 4-hydroxy-3,5-diisopropylbenzoate, will partition into this hydrophobic core, effectively being encapsulated. The hydrophilic heads form the outer shell of the micelle, which allows the entire structure to be soluble in the aqueous medium.[13]

    • Common Examples: Polysorbates (e.g., Tween® 80) and poloxamers are non-ionic surfactants frequently used in biological applications due to their lower toxicity.[12]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[14] They have a hydrophilic exterior and a hydrophobic internal cavity.[15]

    • The Rationale (Causality): The hydrophobic Isopropyl 4-hydroxy-3,5-diisopropylbenzoate molecule can fit into the nonpolar cavity of the cyclodextrin, forming an "inclusion complex."[16][17] The hydrophilic exterior of the cyclodextrin then allows this entire complex to be readily dissolved in water. This is a true molecular encapsulation technique.[18]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and biocompatible derivatives often used in pharmaceutical formulations.

Q5: How do I choose the best solubilization strategy for my specific needs?

A5: The optimal strategy depends on your experimental constraints. The following decision tree provides a logical workflow for selecting the appropriate method.

G start Start: Need to dissolve Isopropyl 4-hydroxy-3,5-diisopropylbenzoate in aqueous media q1 Is a high pH (>10) compatible with your experimental system? start->q1 a1_yes pH Adjustment q1->a1_yes Yes q2 Can your system tolerate a low concentration (<0.5%) of an organic co-solvent (e.g., DMSO)? q1->q2 No a2_yes Co-Solvent Method (e.g., DMSO Stock) q2->a2_yes Yes q3 Are you developing a formulation for in-vivo use or need to avoid all organic solvents? q2->q3 No a3_yes_cd Cyclodextrin Complexation (e.g., HP-β-CD) q3->a3_yes_cd Yes a3_yes_surf Surfactant Solubilization (e.g., Tween® 80) q3->a3_yes_surf Yes

Caption: Decision tree for selecting a solubilization strategy.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is ideal for preparing aqueous solutions for chemical assays or experiments where a high pH is acceptable.

Materials:

  • Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water or desired buffer (low buffering capacity preferred for initial dissolution)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate and place it in a suitable glass vial.

  • Add a small volume of 0.1 M NaOH dropwise while stirring until the solid completely dissolves. The solution should become clear. This creates a concentrated, high-pH stock of the sodium phenolate salt.

  • Measure the pH of this stock solution. It will likely be >12.

  • Slowly add this stock solution to your final, vigorously stirring aqueous buffer to achieve the desired final concentration.

  • Monitor the final pH of the working solution. If the pH is too high for your experiment, it can be carefully back-titrated with a dilute acid (e.g., 0.1 M HCl).

  • Self-Validation Check: Observe the solution for any signs of precipitation (cloudiness, turbidity) after pH adjustment and upon standing. A stable solution should remain clear.

Protocol 2: Preparation of a Stock Solution using Co-solvents

This is the most common method for in vitro biological studies.

Materials:

  • Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh an appropriate amount of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate into a microcentrifuge tube or glass vial.

  • Add the required volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). The choice of concentration depends on the compound's solubility limit in pure DMSO.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.

  • This DMSO stock can be stored at -20°C or -80°C for long-term stability.

  • For experiments, thaw the stock solution and perform serial dilutions directly into the cell culture media or assay buffer.

  • Self-Validation Check: Ensure the final concentration of DMSO in the working solution is below the tolerance limit for your specific assay (typically <0.5%). Also, check the final diluted solution for any signs of precipitation, which can occur if the aqueous solubility limit is exceeded despite the small amount of co-solvent.

Protocol 3: Formulation using Cyclodextrins (Kneading Method)

This method creates a solid inclusion complex that can be readily dissolved in water.[16][17]

Materials:

  • Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol or methanol

  • Vacuum oven or desiccator

Procedure:

G cluster_0 Preparation Steps A 1. Mix Compound and HP-β-CD in Mortar B 2. Add a few drops of Ethanol/Water to form a paste A->B C 3. Knead thoroughly for 30-60 minutes B->C D 4. Dry the paste under vacuum to get a solid powder C->D E 5. Dissolve the resulting powder in aqueous media D->E

Sources

Troubleshooting

Purification strategies for removing unreacted 3,5-diisopropyl-4-hydroxybenzoic acid

Topic: Removal of Unreacted 3,5-Diisopropyl-4-hydroxybenzoic Acid (DHBA) Ticket ID: PUR-DHBA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3,5-Diisopropyl-4-hydroxybenzoic Acid (DHBA)

Ticket ID: PUR-DHBA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub. You are likely dealing with a reaction mixture (esterification, amide coupling, or decarboxylation) containing unreacted 3,5-diisopropyl-4-hydroxybenzoic acid (DHBA) .

Removing this specific impurity is deceptive. While it is a carboxylic acid, the two isopropyl groups at the 3,5-positions create a "greasy" hydrophobic shield. This steric bulk and lipophilicity often cause standard acid-base extractions to fail via emulsion formation or poor phase partitioning.

This guide treats the purification as a logic problem, moving from bulk removal (Extraction) to high-purity polishing (Chromatography/Scavenging).

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

The Issue: "I washed my reaction mixture with saturated NaHCO₃, but the DHBA remains in the organic layer, or I formed a massive emulsion."

The Science: DHBA is an amphiphilic molecule. When you deprotonate the carboxylic acid (pKa ~4.7), you form a carboxylate head. However, the bulky isopropyl groups maintain a high logP (lipophilicity).

  • Solubility Mismatch: The sodium salt of DHBA is often more soluble in organic solvents (like DCM or EtOAc) than expected, especially if the aqueous layer is saturated (salting-out effect working against you).

  • Surfactant Effect: The structure mimics a surfactant (polar head, greasy tail), leading to stable emulsions.

Protocol: The "High-pH, Low-Salt" Wash

Do not use saturated brine/bicarbonate initially. You need to force the salt into the water.

  • Dilute the Organic Phase: Dilute your reaction mixture with Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM). EtOAc is better at breaking surfactant emulsions.

  • The pH Switch:

    • Use 0.5 M NaOH (aq) instead of NaHCO₃. The higher pH ensures complete deprotonation of the acid.

    • Caution: If your product is base-sensitive (e.g., a labile ester), stick to 10% Na₂CO₃.

  • The "Methanolic Boost": If the layers do not separate, add 5-10% Methanol to the mixture. Methanol solvates the isopropyl groups and helps transition the molecule into the aqueous phase.

Visualizing the Workflow:

ExtractionWorkflow Start Crude Mixture (Product + DHBA) SolventChoice Dilute with EtOAc (Avoid DCM to reduce emulsion) Start->SolventChoice BaseWash Wash with 0.5M NaOH (Target pH > 10) SolventChoice->BaseWash Check Check Layers BaseWash->Check Emulsion Emulsion Formed? Check->Emulsion BreakEmulsion Add 5-10% MeOH or Filter thru Celite Emulsion->BreakEmulsion Yes Separation Phase Separation Emulsion->Separation No BreakEmulsion->Separation AqLayer Aqueous Layer (Contains DHBA Salt) Separation->AqLayer OrgLayer Organic Layer (Contains Product) Separation->OrgLayer

Figure 1: Optimized extraction workflow for lipophilic benzoic acids.

Module 2: Flash Chromatography Strategies

The Issue: "The DHBA impurity streaks (tails) across my column, co-eluting with my product."

The Science: The carboxylic acid group of DHBA interacts strongly with the silanols (Si-OH) on the surface of silica gel via hydrogen bonding. This causes peak broadening (tailing).[1] Because of the isopropyl bulk, the molecule also has significant non-polar interaction, making it smear across a wide range of polarities [1].

Troubleshooting Table: Mobile Phase Modifiers
SymptomCauseSolution
Severe Tailing Ionization of -COOH on silica.Add 1% Acetic Acid (AcOH) or 0.1% Formic Acid to the mobile phase.[2] This protonates the acid, sharpening the peak.
Fronting Solubility saturation.Inject sample in a stronger solvent or reduce loading.[3]
Co-elution Product and DHBA have similar polarity.Switch to Reverse Phase (C18) . The isopropyl groups will make DHBA retain strongly on C18, likely separating it from more polar products.
Protocol: The "Acid-Spike" Method
  • Solvent A: Hexane (or Heptane) + 1% AcOH.

  • Solvent B: Ethyl Acetate + 1% AcOH.

  • Gradient: Run a standard 0-50% B gradient. The acid modifier ensures DHBA elutes as a sharp band, usually faster (higher Rf) than in neutral conditions because it prevents the "drag" on silica.

Module 3: Advanced Scavenging (For Trace Removal)

The Issue: "I have <5% DHBA left and I cannot run another column."

The Science: When extraction and chromatography are too labor-intensive for trace impurities, solid-phase scavengers are superior. You need a Strong Anion Exchanger (SAX) or a carbonate-functionalized resin.

Recommended Resins
  • Polymer-Supported Carbonate (PS-CO₃):

    • Mechanism:[4] Forms an ionic bond with the carboxylic acid.

    • Protocol: Add 3 equivalents (relative to impurity) of resin to the reaction mixture. Shake for 1 hour. Filter. The DHBA stays on the beads; your product flows through.

  • Polymer-Supported Trisamine:

    • Use case: If your product is not acidic.[5]

    • Benefit: Very fast kinetics due to high basicity.

Module 4: Recrystallization (The "Crash" Method)

The Issue: "I need to recover the DHBA or purify a bulk intermediate."

The Science: DHBA has a steep solubility curve in alcohols. It is soluble in hot methanol but insoluble in water. The isopropyl groups make it crystallize well from non-polar solvents if induced correctly [2].

Protocol: Methanol/Water Displacement
  • Dissolve the crude solid in the minimum amount of hot Methanol (60°C) .

  • Slowly add Water dropwise until persistent turbidity is observed.

  • Allow to cool to room temperature, then chill to 4°C.

  • Critical Step: If it oils out (due to isopropyl lipophilicity), reheat and add a small amount of methanol to clear it, then cool very slowly with stirring.

Frequently Asked Questions (FAQ)

Q: Why can't I just use a standard silica plug? A: Without an acid modifier (acetic acid), DHBA will bind irreversibly to the top of the silica plug and then slowly "bleed" off, contaminating your entire fraction collection. Always use 1% AcOH in your plug filtration.

Q: My product is also an acid. How do I separate it from DHBA? A: You must rely on the Hydrophobic Difference .

  • DHBA is very lipophilic (Two isopropyls).

  • If your product is less lipophilic, use Reverse Phase (C18) chromatography. DHBA will retain much longer on the C18 column than a standard benzoic acid derivative.

Q: Can I remove DHBA by sublimation? A: Generally, no. While benzoic acid sublimes, the molecular weight (222.28 g/mol ) and the hydrogen-bonding network of the phenolic -OH and carboxylic acid usually require temperatures that would degrade most complex products.

References
  • BenchChem. (2025).[1] HPLC Analysis of Benzoic Acid Derivatives: Troubleshooting Peak Tailing. Retrieved from

  • ChemicalBook. (2024). 3,5-Diisopropyl-4-hydroxybenzoic acid: Properties and Solubility Data. Retrieved from

  • Google Patents. (2013). WO2013035103A1: Phenol c-alkylation process and purification of intermediates. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern validation for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

Executive Summary & Structural Context[1][2] This guide provides a technical validation framework for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (Formula: , MW: 264.36 Da). This compound is structurally significant as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide provides a technical validation framework for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (Formula:


, MW: 264.36 Da). This compound is structurally significant as a sterically hindered phenolic ester, sharing the 2,6-diisopropylphenol core with Propofol, but functionalized with a carboxylate ester at the para position.

Validating this specific analyte requires distinguishing it from its structural isomers (specifically the n-propyl ester) and characterizing its fragmentation under different ionization energies. This guide compares Electron Ionization (EI) patterns against Electrospray Ionization (ESI) and outlines the specific retention behavior necessary for confirmation.

Structural Analysis[3][4]
  • Core: Benzoic acid, 4-hydroxy.[1][2]

  • Substituents: Two isopropyl groups at positions 3 and 5 (ortho to hydroxyl); one isopropyl ester group.

  • Key Validation Challenge: Differentiating the isopropyl ester moiety from an n-propyl isomer, as both share the same molecular mass (264 Da) and similar primary fragmentation losses (e.g.,

    
    ).
    

Electron Ionization (EI) Fragmentation: The Fingerprint

GC-MS (EI at 70 eV) is the gold standard for structural validation of this compound due to the rich fragmentation pattern induced by the hard ionization source.

Primary Fragmentation Pathways

Under 70 eV EI, the molecule (


 m/z 264) undergoes three competitive pathways driven by the stability of the aromatic core and the lability of the isopropyl groups.
  • McLafferty Rearrangement (Dominant Pathway): The isopropyl ester possesses

    
    -hydrogens relative to the carbonyl oxygen. A six-membered transition state facilitates the transfer of a 
    
    
    
    -hydrogen to the carbonyl oxygen, leading to the elimination of a neutral propene molecule (42 Da).
    • Transition:

      
      
      
    • Result: Formation of the 3,5-diisopropyl-4-hydroxybenzoic acid radical cation (m/z 222).

  • 
    -Cleavage (Acylium Ion Formation): 
    Direct cleavage of the ester bond (
    
    
    
    ) yields the stable acylium ion.
    • Transition:

      
      
      
    • Result: Loss of the isopropoxy radical (59 Da).

  • Benzylic/Isopropyl Methyl Loss: The isopropyl groups on the ring are prone to losing a methyl radical to form a stabilized quinoid-like cation.

    • Transition:

      
      
      
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic pathways validated for this structure.

FragmentationPathway Parent Molecular Ion (M+) m/z 264 [C16H24O3]+. TS_McL McLafferty Rearrangement (6-membered TS) Parent->TS_McL - 42 Da (C3H6) TS_Alpha α-Cleavage (Inductive) Parent->TS_Alpha - 59 Da (OC3H7•) Frag_Methyl Quinoid Cation m/z 249 [C15H21O3]+ (Loss of Methyl) Parent->Frag_Methyl - 15 Da (CH3•) Frag_Acid Acid Radical Cation m/z 222 [C13H18O3]+. (Loss of Propene) TS_McL->Frag_Acid Frag_Acylium Acylium Ion m/z 205 [C13H17O2]+ (Loss of Isopropoxy) TS_Alpha->Frag_Acylium

Figure 1: Mechanistic fragmentation pathways for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate under 70 eV Electron Ionization.

Comparative Analysis: Alternatives & Isomer Differentiation

To validate the identity of the product, one must compare it against its closest "alternative"—the n-propyl isomer—and compare the utility of EI versus ESI techniques.

Comparison 1: Isopropyl vs. n-Propyl Isomer

This is the critical quality control step. Both isomers have MW 264 and both can lose propene (42 Da) via rearrangement.

FeatureIsopropyl Ester (Target) n-Propyl Ester (Alternative) ** DIFFERENTIATION LOGIC**
Boiling Point / RT Lower BP (Branched)Higher BP (Linear)Primary Validator: On a non-polar column (e.g., DB-5MS), the Isopropyl ester elutes before the n-Propyl isomer.
McLafferty Intensity High (Secondary H availability)ModerateIsopropyl ester rearrangement is often kinetically favored due to steric relief.
m/z 43 Peak Strong (

)
Moderate (

)
While both produce m/z 43, the isopropyl cation is more stable, often resulting in higher relative abundance.
Comparison 2: EI (GC-MS) vs. ESI (LC-MS)

For drug development, LC-MS is often preferred for biological matrices, but it lacks the structural specificity of EI.

ParameterGC-MS (EI) LC-MS/MS (ESI Negative)
Ionization Type Hard (Fragmentation)Soft (Deprotonation)
Primary Signal m/z 222 (Base Peak often)m/z 263

Diagnostic Utility High: Fingerprints the ester and alkyl groups.Medium: Good for sensitivity; fragmentation is dominated by decarboxylation (

).
Application Purity Analysis, Impurity IDPK Studies, Metabolite ID

Experimental Validation Protocol

This protocol ensures a self-validating system by using Retention Indices (RI) alongside spectral matching.

Reagents & Standards
  • Target Standard: Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (>98% purity).

  • Negative Control: n-Propyl 4-hydroxy-3,5-diisopropylbenzoate (Synthesis required if not commercially available).

  • Alkane Ladder:

    
     for Retention Index calculation.
    
Step-by-Step Workflow

1. Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Do not use alcohols (MeOH/EtOH) to prevent transesterification in the injector port.

2. GC-MS Acquisition Parameters:

  • Column: 30m x 0.25mm ID, 0.25µm film (5% Phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, Temp

    
    .
    
  • Oven:

    
     (1 min) 
    
    
    
    
    
    /min
    
    
    
    
    (5 min).
  • Source:

    
    , 70 eV.
    

3. Validation Criteria (Pass/Fail):

  • Criterion A (Spectral Match):

    • Presence of Molecular Ion (

      
      ) at m/z 264 (Relative Abundance > 5%).
      
    • Base peak or major peak at m/z 222 (McLafferty product).

    • Distinct peak at m/z 205 (Acylium).

  • Criterion B (Retention Index):

    • Calculate Kovats Retention Index (RI).

    • Target RI must be significantly lower (

      
       units) than the n-propyl isomer RI.
      
Visualization: Validation Logic Flow

ValidationWorkflow Sample Unknown Sample (in DCM) GC GC Separation (DB-5MS Column) Sample->GC MS MS Detection (EI Source) GC->MS Decision Data Analysis MS->Decision Pass VALIDATED Identity Confirmed Decision->Pass m/z 264, 222, 205 AND RT < n-Propyl Std Fail REJECTED Isomer/Impurity Decision->Fail m/z Matches BUT RT = n-Propyl Std Decision->Fail Missing m/z 222

Figure 2: Decision logic for validating Isopropyl 4-hydroxy-3,5-diisopropylbenzoate against isomeric interference.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] National Institute of Standards and Technology. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Reference for GC-MS method development and ester analysis).
  • PubChem Database. (2023). Compound Summary: 4-Hydroxy-3,5-diisopropylbenzoic acid.[2] National Center for Biotechnology Information. [Link] (Parent acid reference for structural verification).

Sources

Comparative

Reference Standard Comparison: Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (Propofol Impurity P)

Topic: Reference Standard Comparison for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Comparison for Isopropyl 4-hydroxy-3,5-diisopropylbenzoate Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3]

Executive Summary

In the rigorous quality control of Propofol (2,6-diisopropylphenol) injectables, the accurate quantification of related substances is non-negotiable for patient safety. Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (commonly designated as Propofol EP Impurity P or Propofol Isopropyl 4-Carboxylate) represents a critical oxidative degradant and process impurity.

This guide provides a technical comparison of reference standard grades available for this compound. Unlike generic catalogs, we analyze the provenance of purity assignments—comparing Certified Reference Materials (CRMs) against Analytical Materials (like USP PAI). Furthermore, we detail a self-validating qualification protocol using qNMR (Quantitative Nuclear Magnetic Resonance) , establishing a "Gold Standard" workflow for researchers who must characterize this impurity in-house.

Comparative Analysis: Reference Standard Grades

When sourcing Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (CAS: 2095678-97-8), researchers typically encounter three distinct categories. The choice of standard dictates the validity of your quantitative data.

Table 1: Performance Comparison of Standard Grades
FeatureUSP PAI (Pharmaceutical Analytical Impurity) ISO 17034 Certified Reference Material (CRM) Research Grade / Custom Synthesis
Primary Use Qualitative ID, R&D Method DevelopmentQuantification , Release Testing, Method ValidationEarly-stage Screening, Structure Confirmation
Purity Assignment Mass Balance (HPLC Area %)qNMR (Weight %) + Mass BalanceHPLC Area % (Uncorrected)
Traceability Limited (Not an Official USP RS)SI-Traceable (via NIST/NMI Primary Standards)Vendor Internal Standard
Uncertainty Not typically reportedExplicit Uncertainty Budget (e.g., ± 0.5%)Unknown
Water/Solvent May not be correctedQuantified & Corrected (KF/TGA)Often Ignored

Critical Insight: Many researchers mistake USP PAI items for USP Reference Standards . As explicitly stated by USP, PAIs are "Analytical Materials" and do not carry the same metrological weight as an Official USP Reference Standard [1]. For strict GMP release testing, an ISO 17034 CRM or a fully characterized in-house primary standard is required.

Technical Deep Dive: Formation & Chemical Identity

Understanding the origin of Impurity P is essential for controlling it. It is formed through the oxidation of the Propofol aromatic ring at the para-position, followed by esterification with the solvent (Isopropanol).

Figure 1: Formation Pathway of Propofol Impurity P

FormationPathway Propofol Propofol (2,6-diisopropylphenol) Intermediate 3,5-diisopropyl-4- hydroxybenzoic acid Propofol->Intermediate Oxidation (Para-position) ImpurityP Impurity P (Isopropyl 4-hydroxy- 3,5-diisopropylbenzoate) Intermediate->ImpurityP Esterification (+ Isopropanol / H+)

Caption: Oxidative degradation pathway leading to the formation of Impurity P from Propofol API.

The "Self-Validating" Qualification Protocol

If a commercial CRM is unavailable or cost-prohibitive, a "Self-Validating" qualification protocol is required. This approach relies on qNMR , which provides absolute purity without requiring a reference standard of the same analyte.

Core Principle: qNMR vs. Mass Balance
  • Mass Balance:

    
    . Risk: Misses UV-inactive impurities.
    
  • qNMR: Measures the molar ratio of the analyte protons against a certified internal standard (e.g., Maleic Acid, TCNB). Benefit: Traceable, absolute, and specific.

Experimental Workflow: Purity Assignment

Step 1: Structural Confirmation

  • 1H NMR (400 MHz, CDCl3): Confirm characteristic signals.

    • δ 1.25 (d, 12H): Isopropyl methyls on ring.

    • δ 1.35 (d, 6H): Isopropyl methyls on ester.

    • δ 3.15 (sept, 2H): Methine protons on ring.

    • δ 5.20 (sept, 1H): Methine proton on ester.

    • δ 7.80 (s, 2H): Aromatic protons.

  • MS (ESI+): Expect [M+H]+ at m/z 265.4.

Step 2: Purity Assessment (The "Triangulation" Method)

  • HPLC-UV Purity (Chromatographic Purity):

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient elution.

    • Detection: 275 nm.

    • Goal: Detect related organic impurities.[1]

  • Volatile Content (TGA/GC-HS):

    • Quantify residual Isopropanol (synthesis solvent) and water.

  • qNMR Assay (Absolute Content):

    • Internal Standard: NIST-traceable Benzoic Acid or TCNB.

    • Solvent: DMSO-d6 (to prevent exchange of phenolic proton, though CDCl3 is acceptable for CH signals).

    • Calculation:

      
      
      
Figure 2: Reference Standard Qualification Workflow

QualificationWorkflow cluster_Analysis Parallel Analysis (Triangulation) RawMaterial Synthesized/Purchased Crude Material HPLC HPLC-UV (Organic Impurities) RawMaterial->HPLC GC GC-Headspace / TGA (Volatiles/Solvents) RawMaterial->GC qNMR qNMR Assay (Absolute Purity) RawMaterial->qNMR DataSynthesis Data Synthesis (Mass Balance vs qNMR check) HPLC->DataSynthesis Area % GC->DataSynthesis LOD/ROI % qNMR->DataSynthesis Weight % CoA Final Certificate of Analysis (Assigned Purity) DataSynthesis->CoA Valid if deviation < 1.0%

Caption: Self-validating workflow ensuring the final purity assignment is accurate and traceable.

Experimental Data Summary (Representative)

The following data illustrates the typical difference between a "Raw" commercial standard and one qualified via the protocol above.

Table 2: Comparative Characterization Data
ParameterCommercial "Research Grade" (Raw) Qualified Reference Standard (In-House)
HPLC Purity (Area %) 99.2%99.8% (Recrystallized)
Residual Solvents 1.5% (Isopropanol)< 0.1%
Water Content (KF) 0.4%0.05%
Assigned Purity (As-is) 97.3% (Calculated)99.6% (qNMR Confirmed)
Uncertainty (k=2) Unknown± 0.4%

Interpretation: Relying solely on the HPLC Area% (99.2%) of the raw material would lead to a 1.9% error in quantification because it ignores the significant residual solvent load. The qNMR method captures this, providing the true "As-is" potency.

References

  • European Pharmacopoeia (Ph. Eur.). Monograph 1003: Propofol.[1][2] (Defines Impurity P and H limits).

  • PubChem. Isopropyl 4-hydroxy-3,5-diisopropylbenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

Sources

Validation

The Chelate Effect in Spectroscopy: A Comparative Guide to Benzoate and Salicylate Esters

Topic: Spectroscopic Data Comparison: Benzoate Esters vs. Salicylate Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scientific Rati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data Comparison: Benzoate Esters vs. Salicylate Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

This guide provides a technical comparison between Benzoate Esters (e.g., Methyl Benzoate) and Salicylate Esters (e.g., Methyl Salicylate). While structurally similar—differing only by an ortho-hydroxyl group—this single substitution drastically alters their spectroscopic signatures.

The core differentiator is Intramolecular Hydrogen Bonding (IMHB) .[1] In salicylate esters, the phenolic hydroxyl group forms a stable 6-membered chelate ring with the ester carbonyl oxygen. This interaction is not merely a structural curiosity; it fundamentally changes the electronic environment, vibrational modes, and photophysical behavior (fluorescence) of the molecule.

Key Applications:

  • Medicinal Chemistry: Salicylates serve as models for developing kinase inhibitors where IMHB locks conformation.

  • Photophysics: Salicylates exhibit Excited-State Intramolecular Proton Transfer (ESIPT), utilized in fluorescent probes.[2][3]

  • Quality Control: Differentiating hydrolysis products in aspirin formulations.

Structural & Mechanistic Basis

The spectroscopic divergence stems from the "lock" mechanism provided by the hydrogen bond in salicylates, which is absent in benzoates.

Diagram 1: Structural Comparison & IMHB Resonance

This diagram illustrates the structural difference and the resonance stabilization provided by the hydrogen bond in Methyl Salicylate.

Benzoate_vs_Salicylate Benzoate Methyl Benzoate (Free Rotation) Mechanism Electronic Consequence Benzoate->Mechanism Standard Conjugation Salicylate Methyl Salicylate (IMHB Locked) Salicylate->Mechanism 6-Membered Chelate Ring (Resonance Assisted H-Bond) IR: Lower C=O Freq IR: Lower C=O Freq Mechanism->IR: Lower C=O Freq NMR: Deshielded OH NMR: Deshielded OH Mechanism->NMR: Deshielded OH UV: Bathochromic Shift UV: Bathochromic Shift Mechanism->UV: Bathochromic Shift

Caption: The 6-membered chelate ring in salicylates weakens the C=O double bond character (lowering IR frequency) and deshields the proton (shifting NMR signal downfield).

Spectroscopic Data Comparison
A. Infrared Spectroscopy (Vibrational Analysis)

The carbonyl stretching frequency (


) is the most reliable diagnostic marker.[4]
  • Methyl Benzoate: The carbonyl group is conjugated with the phenyl ring but free from hydrogen bonding.

  • Methyl Salicylate: The IMHB donates electron density into the carbonyl oxygen, increasing the single-bond character of the

    
     bond. By Hooke’s Law, a weaker bond vibrates at a lower frequency.
    
FeatureMethyl BenzoateMethyl SalicylateMechanistic Cause
C=O[4][5] Stretch 1720 – 1725 cm⁻¹ 1680 – 1690 cm⁻¹ IMHB weakens the C=O bond order (Chelate effect).
O-H Stretch Absent3000 – 3200 cm⁻¹ Broad but distinct band; shifted lower due to H-bonding.[4][5]
C-O Stretch ~1270 cm⁻¹~1200 – 1300 cm⁻¹Phenolic C-O and Ester C-O overlap in fingerprint region.
B. ¹H-NMR Spectroscopy (Electronic Environment)

The phenolic proton in salicylates is a "textbook" example of deshielding.

  • Exchange Suppression: In typical alcohols/phenols, the OH proton exchanges rapidly with the solvent, appearing as a broad singlet that moves with concentration.

  • The Salicylate Lock: The IMHB locks the proton, preventing exchange. The proton is held deep in the deshielding cone of the carbonyl anisotropy and the aromatic ring current.

Proton TypeMethyl Benzoate (

ppm)
Methyl Salicylate (

ppm)
Notes
Phenolic -OH N/A10.5 – 11.0 (s) Extremely downfield, sharp singlet. Concentration independent.
Methyl (-CH₃) 3.90 (s)3.93 (s)Minimal difference; distant from the electronic perturbation.
Aromatic 7.4 – 8.1 (m)6.8 – 7.9 (m)Salicylate pattern is more complex due to asymmetry.
C. UV-Vis & Fluorescence (Photophysics)

This is critical for probe development. Benzoates are generally non-fluorescent. Salicylates are highly fluorescent due to ESIPT (Excited State Intramolecular Proton Transfer) .

  • Mechanism: Upon UV excitation, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase. The proton transfers during the excited state lifetime, forming a keto-tautomer that emits light at a much longer wavelength (large Stokes shift).

Diagram 2: The ESIPT Mechanism

This diagram details the photochemical cycle unique to salicylate esters.

ESIPT_Mechanism Enol_Ground Enol Form (Ground State) Stable Enol_Excited Enol* (Excited State) High Energy Enol_Ground->Enol_Excited UV Abs (hν) Keto_Excited Keto* (Excited State) Proton Transferred Enol_Excited->Keto_Excited ESIPT (Fast Proton Transfer) Keto_Ground Keto Form (Ground State) Unstable Keto_Excited->Keto_Ground Fluorescence (hν') Large Stokes Shift Keto_Ground->Enol_Ground Reverse Proton Transfer

Caption: ESIPT allows Salicylates to absorb UV (~305nm) and emit Blue (~450nm), a property absent in Benzoates.

Experimental Protocol: Synthesis & Purification

To generate valid comparative data, high-purity standards are required. The following protocol highlights the critical workup difference required when handling phenolic esters (salicylates) versus neutral esters (benzoates).

Objective: Synthesize Methyl Salicylate via Fischer Esterification.

Reagents:

  • Salicylic Acid (10 g)

  • Methanol (50 mL, excess)

  • Sulfuric Acid (

    
    , conc., 2 mL)
    
  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (

    
    )[6]
    

Step-by-Step Workflow:

  • Reflux: Combine Salicylic Acid, Methanol, and

    
     in a round-bottom flask. Reflux for 4 hours. Mechanism: Acid-catalyzed nucleophilic acyl substitution.
    
  • Concentration: Remove excess methanol via rotary evaporation.

  • Partition: Dissolve residue in DCM (50 mL) and add water (50 mL). Separate organic layer.[7][8]

  • Critical Wash (The "Trap"):

    • Standard Benzoate Protocol: Often uses NaOH to remove acids.

    • Salicylate Protocol:DO NOT use NaOH. Strong base will deprotonate the phenol (pKa ~10), forming the water-soluble phenolate salt, causing product loss.

    • Correct Action: Wash with 5% NaHCO₃ .[6] This is basic enough to neutralize the sulfuric acid catalyst and unreacted salicylic acid (pKa ~3) but not strong enough to deprotonate the phenolic ester.

  • Drying & Distillation: Dry over anhydrous

    
    . Distill (BP: 222°C) or purify via column chromatography (Hexane/EtOAc).
    
Comparative Data Summary Table
ParameterMethyl BenzoateMethyl Salicylate
Formula


MW 136.15 g/mol 152.15 g/mol
Physical State Colorless LiquidColorless/Yellowish Liquid
Odor Fruity, floral (Feijoa-like)Wintergreen (Minty)
IR

1724 cm⁻¹1684 cm⁻¹
¹H-NMR (OH) None10.75 ppm (Singlet)
UV

227 nm, 272 nm237 nm, 306 nm
Fluorescence NegligibleStrong (Blue emission)
References
  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from

  • National Institutes of Health (PMC). Modulating the ESIPT Mechanism and Luminescence Characteristics. Retrieved from

  • BenchChem. Synthesis of Methyl Salicylate Derivatives: A Detailed Guide. Retrieved from

  • PrepChem. Preparation of methyl salicylate (wintergreen oil). Retrieved from

  • MDPI. Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Retrieved from

Sources

Comparative

A Researcher's Guide to the Comparative Thermal Analysis of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate and its Alternatives

Introduction: The Imperative of Thermal Stability in Drug Development In the landscape of pharmaceutical research and drug development, the thermal stability of any compound is a critical parameter. It dictates storage c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical research and drug development, the thermal stability of any compound is a critical parameter. It dictates storage conditions, shelf-life, and compatibility with manufacturing processes.[1][2] Isopropyl 4-hydroxy-3,5-diisopropylbenzoate, a substituted hydroxybenzoate, belongs to a class of compounds often investigated for their antioxidant properties. Phenolic antioxidants are crucial in preventing the degradation of active pharmaceutical ingredients (APIs) and excipients susceptible to oxidation.[3] However, their efficacy can be compromised at elevated temperatures encountered during processing or long-term storage.

Physicochemical Properties of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate

While experimental thermal analysis data is pending, we can compile the known and predicted physicochemical properties to form a preliminary understanding of the compound.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₃[4]
Molecular Weight 264.36 g/mol [4]
Predicted Boiling Point 358.7 ± 42.0 °C[5]
Predicted Density 1.019 ± 0.06 g/cm³[5]
Predicted pKa 9.48 ± 0.25[5]
Appearance Solid (predicted)

The structure, featuring a phenolic hydroxyl group and bulky isopropyl groups, suggests it is a hindered phenolic compound. This structural motif is designed to enhance stability and antioxidant activity. The thermal behavior would be influenced by the ester linkage and the steric hindrance around the phenolic group.

Comparative Thermal Analysis: BHT and Propylparaben

To contextualize the potential thermal behavior of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate, we will examine two common phenolic compounds used in pharmaceuticals: Butylated Hydroxytoluene (BHT) and Propylparaben.

Butylated Hydroxytoluene (BHT)

BHT is a widely used synthetic antioxidant.[6] Its thermal properties have been a subject of study to ensure its safe handling and application.

DSC Analysis of BHT: A typical DSC thermogram of BHT shows a sharp endothermic peak corresponding to its melting point. Experimental data indicates a melting point (Tₘ) of approximately 70.35 °C (343.5 K) with an associated heat of fusion (ΔHբ) of 77.39 J/g.[7] The sharpness of the melting peak is indicative of a high degree of purity.

TGA Analysis of BHT: Under an inert nitrogen atmosphere, BHT is thermally stable up to around 127 °C (400 K).[7][8] The primary weight loss event, corresponding to its decomposition, occurs in the range of approximately 173 °C to 251 °C (446 K to 524 K).[7] It's important to note that in an oxygen-containing atmosphere, BHT can undergo oxidation at lower temperatures.[3] Some studies have shown that BHT evaporates after melting and does not decompose under certain conditions.[3] The main decomposition products of BHT are reported to be isobutene and 2-tert-butyl-4-methylphenol.[7][8]

Propylparaben

Propylparaben, the n-propyl ester of p-hydroxybenzoic acid, is a common antimicrobial preservative in cosmetics, foods, and pharmaceuticals.[9][10]

DSC Analysis of Propylparaben: Propylparaben exhibits a melting point in the range of 95-98 °C.[9][11] The enthalpy of fusion has been reported to be in the range of 27.2 to 27.99 kJ/mol.[12][13] DSC is also a valuable tool for studying potential polymorphism in parabens, which can affect their physical properties.[14]

TGA Analysis of Propylparaben: Propylparaben is a stable compound, and its decomposition occurs at temperatures significantly above its melting point.[5] While specific TGA curves are not as readily available in the literature as for BHT, forced degradation studies indicate that thermal degradation does occur at elevated temperatures.[15] The primary degradation pathway for parabens is the hydrolysis of the ester bond to form p-hydroxybenzoic acid.[16][17]

Summary of Comparative Thermal Data
ParameterButylated Hydroxytoluene (BHT)Propylparaben
Melting Point (Tₘ) ~70.35 °C95-98 °C
Enthalpy of Fusion (ΔHբ) 77.39 J/g~27-28 kJ/mol (~150-155 J/g)
Decomposition Onset (TGA) ~173 °C (in N₂)Above melting point; subject to hydrolysis
Primary Decomposition Route FragmentationEster hydrolysis

Experimental Protocols for TGA/DSC Analysis

To ensure scientific rigor and reproducibility, thermal analysis should be conducted following standardized procedures. The following protocols are based on established ASTM standards and best practices for the analysis of small organic molecules.[18][19][20]

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of a substance and is based on the principles outlined in ASTM E1131.[6][7]

Objective: To measure the mass loss of the sample as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: TGA Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is representative of the batch. For powders, this may involve careful mixing.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina is generally suitable for high temperatures).[21][22]

    • Record the exact sample weight.

  • Instrument Setup:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

    • Place the sample crucible onto the TGA balance.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition and Analysis:

    • Initiate the experiment and record the sample mass as a function of temperature.

    • Plot the results as percent mass loss versus temperature.

    • Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of maximum rates of mass loss.

    • Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss occurs (T₅%).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and enthalpy of fusion of a substance, following the principles of ASTM D3418 and ISO 11357.[13]

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: DSC Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press to prevent any loss of volatile components.

    • Prepare an empty, sealed aluminum pan to be used as a reference.[23]

  • Instrument Setup:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

    • Program the temperature profile (a heat-cool-heat cycle is recommended to erase the sample's prior thermal history):

      • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature to a point significantly above the melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

      • Cool the sample back to the starting temperature at a rate of 10 °C/min.

      • Ramp the temperature again to 200 °C at 10 °C/min.

  • Data Acquisition and Analysis:

    • Initiate the experiment and record the differential heat flow as a function of temperature.

    • Use the data from the second heating cycle for analysis.

    • Plot the results as heat flow (mW) versus temperature (°C).

    • Determine the onset temperature and the peak temperature of the melting endotherm. The onset temperature is often reported as the melting point.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHբ) in J/g.

Conclusion and Future Outlook

While a direct thermal analysis of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is not yet publicly documented, this guide provides a robust framework for its future evaluation. By understanding the thermal behavior of analogous compounds like BHT and Propylparaben, researchers can form reasonable hypotheses about the stability of this hindered phenolic ester. The provided TGA and DSC protocols offer a standardized methodology for obtaining the necessary experimental data. Such data will be invaluable for drug development professionals in determining the viability of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate as a stabilizing agent in pharmaceutical formulations, ensuring both the safety and efficacy of the final drug product.

References

  • Dai, J., Li, M., Liu, X., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Geochemical Transactions, 25(1), 7. Available at: [Link]

  • Liu, X., Li, M., Dai, J., et al. (2022). Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Journal of Thermal Analysis and Calorimetry, 147, 10137–10147. Available at: [Link]

  • Fukushima, S., Hagiwara, A., Takahashi, M., et al. (1983). A large-scale long-term carcinogenicity study on butylated hydroxytoluene (BHT) in F344 rats. Food and Chemical Toxicology, 21(3), 327-336. Available at: [Link]

  • ResearchGate. (n.d.). DSC of the equilibrium solid phase of propylparaben. Available at: [Link]

  • PubChem. (n.d.). Propylparaben. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). TG and DSC curves of the BHT antioxidant. Available at: [Link]

  • Hamama, A. A., & Nawar, W. W. (1991). Thermal decomposition of some phenolic antioxidants. Journal of Agricultural and Food Chemistry, 39(6), 1063-1066. Available at: [Link]

  • Purdue University. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available at: [Link]

  • NIST. (n.d.). Propylparaben. NIST Chemistry WebBook. Available at: [Link]

  • Ali, S., & Rawat, S. (2014). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. International Journal of Research in Engineering and Technology, 3(10), 22-31. Available at: [Link]

  • Eurolab. (n.d.). ISO 11357-3 Melting Point by DSC. Available at: [Link]

  • ResearchGate. (2014). Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. Available at: [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]

  • USP. (2010). Evaluation of USP melting point standards by differential scanning calorimetry. Available at: [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Available at: [Link]

  • ResearchGate. (2014). Determination of specific heat capacity of butylated hydroxytoluene-ethanol binary system by DSC method. Available at: [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

  • Bentham Science. (2024). Analyzing Paraben Degradation in Parenteral Formulations with High-performance Liquid Chromatography. Available at: [Link]

  • PubChem. (n.d.). Isopropyl 4-hydroxy-3,5-diisopropylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Torontech. (2025). TGA Sample Preparation: A Complete Guide. Available at: [Link]

  • SciELO. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available at: [Link]

  • MDPI. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]

  • PubMed. (1999). Physical Properties of Parabens and Their Mixtures: Solubility in Water, Thermal Behavior, and Crystal Structures. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Propylparaben. Available at: [Link]

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